1-(2-Bromobenzyl)piperazine
Overview
Description
1-(2-Bromobenzyl)piperazine is a chemical compound belonging to the class of phenylpiperazines. This compound is utilized in various scientific experiments and has potential implications in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromobenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobenzyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: N-oxides are the primary products.
Reduction: Dehalogenated piperazine derivatives are formed.
Scientific Research Applications
1-(2-Bromobenzyl)piperazine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs targeting central nervous system disorders.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various functional materials
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)piperazine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects .
Comparison with Similar Compounds
1-Benzylpiperazine: A central nervous system stimulant with structural similarity to 1-(2-Bromobenzyl)piperazine.
1-(3-Chlorophenyl)piperazine: Another phenylpiperazine derivative with distinct pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine: Known for its use in combination with other piperazines in illicit substances.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
1-(2-Bromobenzyl)piperazine is a compound belonging to the phenylpiperazine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
This compound can be synthesized through the reaction of 2-bromobenzyl chloride with piperazine, typically using potassium carbonate as a base in organic solvents like acetonitrile or dimethylformamide at elevated temperatures. The compound's structure features a piperazine ring substituted with a bromobenzyl group, which influences its reactivity and biological interactions.
The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. Notably, piperazine derivatives have been shown to interact with GABA receptors, leading to effects such as hyperpolarization of nerve endings, which can influence neurotransmission and potentially provide therapeutic benefits in neurological conditions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Its ability to disrupt microbial cell functions suggests potential applications in treating infections caused by resistant strains.
Anticancer Potential
Studies have explored the anticancer properties of piperazine derivatives. For instance, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The specific mechanisms may involve modulation of signaling pathways related to cell growth and survival .
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects. Research indicates that it may possess anticonvulsant properties by acting on GABAergic systems, which could enhance the efficacy of existing antiepileptic drugs . Additionally, its structural similarity to other central nervous system agents positions it as a candidate for further development in treating mood disorders and anxiety .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that this compound inhibited the growth of various bacterial strains, showcasing its potential as an antimicrobial agent.
- Anticancer Activity : In vitro assays revealed that this compound could significantly reduce the viability of cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
- Neuropharmacological Studies : Research indicated that derivatives of piperazine could modulate GABA receptor activity, leading to increased seizure thresholds in animal models, thus supporting their use in epilepsy treatment .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
1-Benzylpiperazine | CNS stimulant | Dopamine receptor agonism |
1-(3-Chlorophenyl)piperazine | Antidepressant | Serotonin reuptake inhibition |
1-(3-Trifluoromethylphenyl)piperazine | Stimulant/Abuse potential | Dopaminergic activity |
This compound | Antimicrobial, Anticancer | GABA receptor modulation |
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHSZKUVDNZYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354148 | |
Record name | 1-(2-bromobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298705-59-6 | |
Record name | 1-(2-bromobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 298705-59-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.